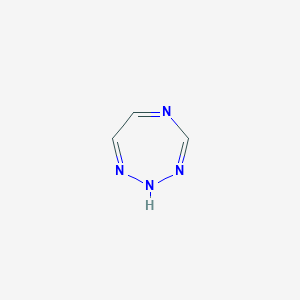
2H-1,2,3,5-tetrazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,3,5-tetrazepine is a heterocyclic compound characterized by a seven-membered ring containing four nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3,5-tetrazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of di-azide esters with bases such as cesium carbonate or potassium bicarbonate in dimethylformamide at low temperatures . Another approach involves the use of hydrazine derivatives and nitriles, followed by cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2,3,5-tetrazepine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, ferric chloride, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents like dimethylformamide, and appropriate catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted tetrazepines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2H-1,2,3,5-tetrazepine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-1,2,3,5-tetrazepine involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-1,2,3,5-tetrazepine include other tetrazines such as 1,2,4,5-tetrazine and 1,2,3,4-tetrazine . These compounds share the characteristic nitrogen-rich ring structure but differ in the arrangement of nitrogen atoms and substituents.
Uniqueness
This compound is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other tetrazines may not be as effective .
Propriétés
Numéro CAS |
93286-08-9 |
|---|---|
Formule moléculaire |
C3H4N4 |
Poids moléculaire |
96.09 g/mol |
Nom IUPAC |
2H-1,2,3,5-tetrazepine |
InChI |
InChI=1S/C3H4N4/c1-2-5-7-6-3-4-1/h1-3,7H |
Clé InChI |
ZMROOHHIPRTZCW-UHFFFAOYSA-N |
SMILES canonique |
C1=NC=NNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
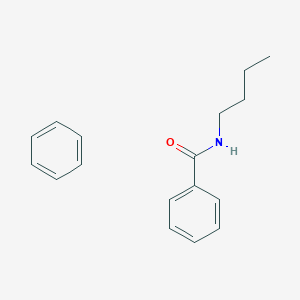
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
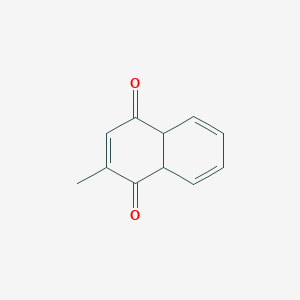
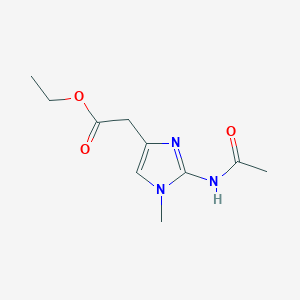

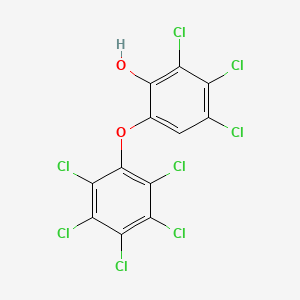
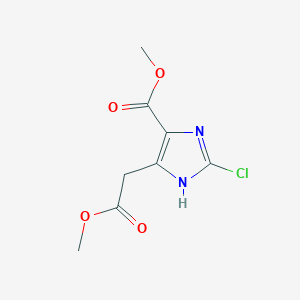
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)


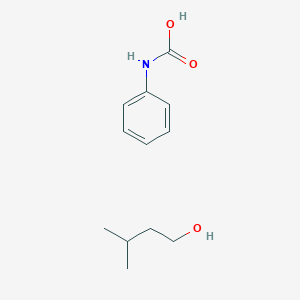
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
